3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride

Beschreibung

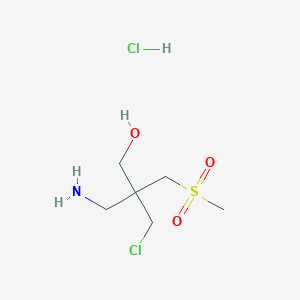

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride is a synthetic organic compound featuring a propan-1-ol backbone with two distinct substituents on the 2nd carbon: a chloromethyl (-CH₂Cl) group and a methanesulfonylmethyl (-CH₂SO₂CH₃) group. The 3rd carbon bears an amino (-NH₂) group, and the compound is stabilized as a hydrochloride salt. Such characteristics suggest applications as a pharmaceutical intermediate or in chemical synthesis, where its dual substituents could enable diverse derivatization pathways.

Eigenschaften

IUPAC Name |

2-(aminomethyl)-2-(chloromethyl)-3-methylsulfonylpropan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClNO3S.ClH/c1-12(10,11)5-6(2-7,3-8)4-9;/h9H,2-5,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSIIUPQPWKAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC(CN)(CO)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride typically involves multiple steps. One common method starts with the chloromethylation of a suitable precursor, followed by the introduction of the methanesulfonylmethyl group. The final step involves the addition of the amino group and conversion to the hydrochloride salt. Reaction conditions often include the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of automated systems and precise control over reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of amino derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound is characterized by the following molecular formula:

- Molecular Formula : C₆H₁₅ClN₂O₃S

- Molecular Weight : 204.72 g/mol

The structure includes an amino group, a chloromethyl group, and a methanesulfonylmethyl group, which contribute to its reactivity and potential utility in synthetic chemistry.

Medicinal Chemistry

One of the prominent applications of this compound is in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its unique functional groups allow for modifications that can enhance biological activity. Research has indicated potential in:

- Antiviral Agents : Compounds with similar structures have shown efficacy against various viruses, suggesting that derivatives of this compound may also possess antiviral properties.

- Anticancer Research : The ability to modify the compound can lead to new anticancer agents targeting specific pathways involved in tumor growth.

Biochemical Research

In biochemical studies, this compound can serve as a reagent or intermediate in synthesizing more complex molecules. Its ability to react with various nucleophiles makes it suitable for:

- Labeling Studies : It can be used to label biomolecules for tracking and studying metabolic pathways.

- Enzyme Inhibition Studies : The compound's structural features may allow it to inhibit specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

Material Science

The properties of 3-amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride lend it potential applications in material science:

- Polymer Chemistry : It can be used as a monomer or crosslinker in polymer synthesis, contributing to materials with specific mechanical or thermal properties.

- Coatings and Adhesives : Its chemical reactivity may be exploited in formulating advanced coatings or adhesives with enhanced performance characteristics.

Case Study 1: Antiviral Activity

A study investigating compounds similar to this compound found that modifications to the chloromethyl group significantly enhanced antiviral activity against influenza viruses. This suggests that further exploration of this compound could yield effective antiviral agents.

Case Study 2: Enzyme Inhibition

Research focused on enzyme inhibitors identified derivatives of this compound that effectively inhibited certain proteases involved in cancer progression. This highlights its potential role in developing targeted cancer therapies.

Wirkmechanismus

The mechanism by which 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl and methanesulfonylmethyl groups can participate in covalent bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Target Compound

- Structure: 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride.

- Substituents : Two aliphatic groups (chloromethyl and methanesulfonylmethyl) on the same carbon.

- Key Features :

- Chloromethyl group: Facilitates nucleophilic substitution reactions.

- Methanesulfonylmethyl group: Enhances polarity and stability via electron-withdrawing effects.

Similar Compounds

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride Substituent: Aromatic 4-fluorophenyl group on C2. Formula: C₉H₁₃ClFNO; MW: 205.66 . Applications: Likely used in chiral synthesis or as a β-adrenergic receptor intermediate due to the fluorophenyl motif.

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride Substituent: Electron-withdrawing 3-nitrophenyl group on C2. Formula: C₉H₁₂N₂O₃·HCl; MW: 232.66 . Solubility: Limited in chloroform, methanol, and DMSO . Applications: Research chemical for nitro-aromatic reactivity studies.

(R)-1-Amino-3-chloro-2-propanol hydrochloride Substituent: Single chloro group on C3. Formula: C₃H₉Cl₂NO; MW: 158.02 . Applications: Simplified structure for studying stereochemical effects in small molecules.

Ritodrine Hydrochloride Structure: (1RS,2SR)-1-(4-Hydroxyphenyl)-2-{[2-(4-hydroxyphenyl)ethyl]amino}propan-1-ol monohydrochloride. Formula: C₁₇H₂₁NO₃·HCl; MW: 323.81 . Solubility: Freely soluble in water, methanol, and ethanol . Applications: Clinically approved tocolytic agent for preterm labor .

Comparative Analysis

Key Differentiators

- Steric and Electronic Effects: The target’s dual C2 substituents create steric hindrance and electronic modulation absent in mono-substituted analogs. This may slow reaction kinetics but enable selective transformations.

- Synthetic Utility : Unlike Ritodrine (a finished drug), the target is a versatile intermediate, with its chloromethyl group enabling cross-coupling or alkylation reactions .

Biologische Aktivität

3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride (CAS Number: 1955540-82-5) is a synthetic compound with potential pharmaceutical applications. Its unique structure, characterized by the presence of both amino and chloromethyl functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₆H₁₅Cl₂NO₃S

- Molecular Weight : 252.16 g/mol

- CAS Number : 1955540-82-5

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅Cl₂NO₃S |

| Molecular Weight | 252.16 g/mol |

| CAS Number | 1955540-82-5 |

Pharmacological Properties

Research indicates that compounds with structural similarities to this compound may exhibit various pharmacological activities, including:

- Antimicrobial Activity : Some derivatives of amino alcohols have shown effectiveness against bacterial strains, suggesting that this compound may possess similar properties.

- Antiviral Properties : Studies have indicated that compounds with chloromethyl groups can interfere with viral replication mechanisms.

- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating possible applications in oncology.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the amino group facilitates interaction with biological targets such as enzymes or receptors, while the chloromethyl and methanesulfonylmethyl groups may enhance lipophilicity, aiding in cellular uptake.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of similar compounds against various pathogens. The results indicated that compounds with amino and chloromethyl functionalities exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs showed promise in this area.

Cytotoxicity Assessment

In a recent experimental study, researchers assessed the cytotoxic effects of several amino alcohol derivatives on human cancer cell lines. The findings demonstrated that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to determine if this compound exhibits similar effects.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-(chloromethyl)-2-(methanesulfonylmethyl)propan-1-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves nucleophilic substitution and sulfonylation steps. For example, the chloromethyl group can be introduced via alkylation using chloroacetic acid derivatives under basic conditions (pH 9–10). The methanesulfonyl group is often incorporated using methanesulfonyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions. Reaction yields are highly sensitive to temperature control and stoichiometric ratios; excess sulfonylating agents (1.2–1.5 equivalents) improve conversion rates. Post-synthetic purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is critical for isolating the hydrochloride salt .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Use a combination of 1H/13C NMR to confirm the presence of the amino, chloromethyl, and methanesulfonyl groups. For example, the methanesulfonyl proton appears as a singlet near δ 3.1–3.3 ppm in DMSO-d6. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) validates the molecular ion peak ([M+H]+). Purity (>98%) should be confirmed via HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase, UV detection at 210 nm). Thermal stability can be assessed using DSC/TGA , revealing decomposition temperatures above 200°C .

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanisms involving the amino and sulfonyl groups?

- Methodological Answer: Mechanistic studies require kinetic isotope effect (KIE) analysis and density functional theory (DFT) calculations. For instance, deuterium labeling at the amino group can reveal proton transfer steps during nucleophilic substitution. In-situ FTIR monitors intermediate formation (e.g., sulfonate esters). Computational modeling (Gaussian 16, B3LYP/6-31G* basis set) predicts transition states for sulfonylation, highlighting steric effects from the chloromethyl group. Comparative studies with analogs (e.g., replacing methanesulfonyl with tosyl groups) clarify electronic contributions .

Q. How should contradictory data regarding biological activity or reaction outcomes be resolved?

- Methodological Answer: Contradictions often arise from solvent polarity or pH variations. For biological activity discrepancies, replicate assays under standardized conditions (e.g., PBS buffer at pH 7.4 ± 0.1). In synthetic studies, use design of experiments (DoE) to isolate variables (e.g., temperature vs. reagent purity). LC-MS/MS can identify trace byproducts (e.g., hydrolysis products from acidic conditions) that may skew results. Cross-validate findings with X-ray crystallography to confirm stereochemical outcomes .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer: Focus on systematic substitution:

- Replace the chloromethyl group with bromo-/iodo-methyl to assess halogen effects on reactivity.

- Modify the methanesulfonyl group to ethanesulfonyl or aryl sulfonates to evaluate steric/electronic impacts.

Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For in vitro activity, employ dose-response curves (IC50/EC50) in cell lines with knockdown/knockout models to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.